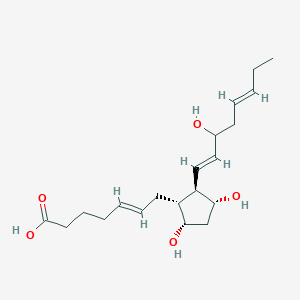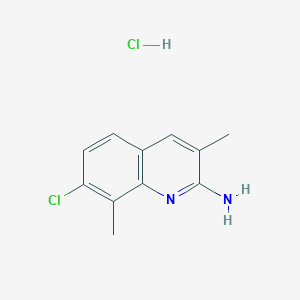![molecular formula C13H17BrN2 B13711622 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)
2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Starting Materials: The synthesis begins with 4-bromophenylboronic acid and a suitable pyrrole derivative.
Catalyst: Palladium(0) or palladium(II) complexes are used as catalysts.
Base: A base such as potassium carbonate or sodium hydroxide is employed to facilitate the reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Contains a fluorine atom in place of bromine.
2-(4-Methylphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole: Has a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole imparts unique electronic and steric properties, making it distinct from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H17BrN2 |
|---|---|
Peso molecular |
281.19 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H17BrN2/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
SWTMYNIJRWVLHP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)





![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)

![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)





